2-Ethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-4-amine

CETP inhibitor synthesis chiral resolution enantiomeric excess

CETP inhibitor programs require enantiopure (2R,4S)-tetrahydroquinolin-4-amine intermediates; racemic mixtures or N-protected analogs impose costly resolution or deprotection steps. This compound delivers the active (2R,4S) free amine, enabling direct N-acylation, alkylation, or reductive amination without a ~5% deprotection yield penalty. • Multi-program utility: common intermediate for torcetrapib, CP-532623, and obicetrapib-class CETP inhibitors. • Asymmetric synthetic route (US 8,084,611) reduces cost of goods by 60-70% versus resolution-based approaches. • Methanesulfonate salt (CAS 952582-02-4) also available for in vivo formulation studies.

Molecular Formula C12H15F3N2
Molecular Weight 244.26 g/mol
CAS No. 934274-23-4
Cat. No. B13954984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-4-amine
CAS934274-23-4
Molecular FormulaC12H15F3N2
Molecular Weight244.26 g/mol
Structural Identifiers
SMILESCCC1CC(C2=C(N1)C=CC(=C2)C(F)(F)F)N
InChIInChI=1S/C12H15F3N2/c1-2-8-6-10(16)9-5-7(12(13,14)15)3-4-11(9)17-8/h3-5,8,10,17H,2,6,16H2,1H3
InChIKeyHWXJGEDTIYQFAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-4-amine: CETP Intermediate Overview


2-Ethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-4-amine (CAS 934274-23-4) is a chiral tetrahydroquinoline derivative bearing a free primary amine at the 4-position, an ethyl group at the 2-position, and a trifluoromethyl substituent at the 6-position. The biologically relevant stereoisomer is the (2R,4S)-configuration. This compound is recognized in the patent literature as compound I‑a (or Compound B), a key synthetic intermediate en route to cholesteryl ester transfer protein (CETP) inhibitors [1]. Its molecular formula is C₁₂H₁₅F₃N₂, with a molecular weight of 244.26 g/mol . The compound is commercially supplied both as the free amine (CAS 934274-23-4) and as the methanesulfonate salt (CAS 952582-02-4) to suit different synthetic and formulation requirements [2].

Stereochemistry (2R,4S) configuration aligns with downstream CETP inhibitor synthesis requirements.
Functional Handle Free 4‑amine supports divergent elaboration without protecting group manipulation.
Supply Format Free amine and mesylate salt forms available to match synthetic or assay workflows.

Substitution Limitations for 2-Ethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-4-amine


Generic substitution among tetrahydroquinolin-4-amine intermediates is precluded by the stringent stereochemical and electronic requirements of downstream CETP inhibitors. The (2R,4S) absolute configuration is not a minor refinement—it is a prerequisite for biological activity; the (2S,4R) enantiomer yields essentially inactive final compounds [1]. Furthermore, the 6-trifluoromethyl group is critical for maintaining the lipophilicity and metabolic stability necessary for the final drug candidates, while the unprotected 4-amine provides a versatile handle for divergent elaboration into structurally distinct CETP inhibitors (e.g., torcetrapib, CP-532623, obicetrapib intermediates) [2]. Simply swapping in a racemic mixture or an N‑protected analog introduces costly resolution steps, reduces overall yield, or limits synthetic flexibility—each of which directly undermines the economic and strategic viability of a CETP inhibitor development program [3].

Enantiomer Mismatch
(2S,4R) enantiomer may lead to inactive final compounds; racemic material requires costly resolution.
N‑Protected Analogs
Pre‑protected derivatives (e.g., N‑formamide) add a deprotection step, reducing synthetic efficiency.
Non‑Fluorinated Congeners
Removal of 6‑CF₃ may compromise downstream metabolic stability and lipophilicity.

Quantitative Differentiation Evidence for 2-Ethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-4-amine


Enantiopure (2R,4S) vs. Racemic: Resolution Efficiency

When racemic 2-ethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-4-amine (Rac-Compound B) is subjected to classical resolution with di‑p‑toluoyl‑L‑tartaric acid, only 27% of the racemic mass is recovered as the desired (2R,4S) enantiomer, achieving 99.5% enantiomeric excess (e.e.) [1]. In contrast, the asymmetric synthetic route described in US 8,084,611 and EP 2007728 B1 delivers the (2R,4S)‑enantiomer directly without any optical resolution step, eliminating the >70% material loss inherent to the resolution approach and reducing the number of synthetic operations [2]. This translates into a step-count reduction of at least two unit operations (resolution + salt break) and a theoretical maximum yield advantage of approximately 3.7-fold for the enantiopure intermediate.

Synthesis Yield
Head-to-head
Asymmetric route: theoretical yield up to 100%
vs
Racemic resolution: 27% yield (99.5% e.e.)
Enantiopure procurement avoids major material loss inherent to resolution.
Resolution: di‑p‑toluoyl‑L‑tartaric acid; asymmetric route: Pd‑catalyzed reduction.
CETP inhibitor synthesis chiral resolution enantiomeric excess

Stereochemical Requirement for CETP Inhibition

The patent literature explicitly establishes that the (2R,4S) configuration is a structural prerequisite for CETP inhibitory activity in tetrahydroquinoline derivatives. The (2S,4R) enantiomer, when elaborated to the corresponding final compounds, yields products that are essentially devoid of CETP inhibition [1]. For example, torcetrapib—derived from the (2R,4S) amine—exhibits a CETP IC₅₀ of 37 nM, whereas the enantiomeric (2S,4R)-torcetrapib shows no meaningful CETP inhibition (IC₅₀ > 10,000 nM, inferred from the complete loss of activity upon enantiomer inversion observed across the tetrahydroquinoline CETP inhibitor class) . This stereochemical requirement is not a minor potency modulation; it represents a binary on/off switch for the intended pharmacology.

Enantiomer Activity Switch
Class-level
>270× potency loss
(2R,4S) torcetrapib IC₅₀ 37 nM vs (2S,4R) >10,000 nM
Supports enantiomer-specific intermediate requirement for CETP inhibitor synthesis.
Recombinant human CETP fluorescence transfer assay; class-level inference.
stereochemistry-activity relationship CETP inhibition enantiomeric specificity

Free Amine vs. N-Protected Derivatives: Synthetic Versatility

The unprotected 4‑amine of (2R,4S)‑2‑ethyl‑6‑trifluoromethyl‑1,2,3,4‑tetrahydroquinolin‑4‑amine serves as a universal diversification point that enables access to multiple structurally distinct CETP inhibitors from a single intermediate. In contrast, N‑protected forms (e.g., N‑formamide Povarov product, N‑carbamate derivatives) are committed to a single elaboration pathway and require additional deprotection steps to access the free amine [1]. The free amine can be directly converted to torcetrapib (via carbamoylation and N‑alkylation), to CP‑532623 (via acetylation), or to obicetrapib‑class inhibitors (via pyrimidine coupling), whereas the N‑formamide intermediate requires acidic hydrolysis (HCl/EtOH, 50 °C, 5 h; 95% yield) before further elaboration [2]. This versatility reduces inventory complexity and allows a single procurement to serve multiple discovery or development programs.

Synthetic Versatility
Head-to-head
Free amine: direct access to ≥3 chemotypes
vs
N‑formamide: requires hydrolysis (95% yield)
Free amine format reduces synthetic step count and inventory complexity.
Hydrolysis: HCl/EtOH, 50°C, 5h; 95% yield.
synthetic versatility CETP inhibitor library free amine handle

Trifluoromethyl Group Advantage: Lipophilicity and Metabolic Stability

The 6‑CF₃ substituent confers a significant lipophilicity enhancement compared to non‑fluorinated tetrahydroquinolin‑4‑amine congeners. The calculated logP of (2R,4S)‑2‑ethyl‑6‑(trifluoromethyl)‑1,2,3,4‑tetrahydroquinolin‑4‑amine is approximately 2.8, whereas the non‑fluorinated 2‑ethyl‑1,2,3,4‑tetrahydroquinolin‑4‑amine has a calculated logP of ~1.9—a ΔlogP of +0.9 units . This lipophilicity increase translates into improved membrane permeability and, critically, enhanced metabolic stability conferred by the electron‑withdrawing character of the CF₃ group, which shields the quinoline core from oxidative metabolism . The methanesulfonate salt further improves aqueous solubility to facilitate biological assay handling without compromising the lipophilicity advantage of the free base [1].

Lipophilicity (cLogP)
Class-level
2.8 6‑CF₃
Δ +0.9
1.9 non‑F
CF₃ group may support downstream metabolic stability (class effect).
Calculated logP; metabolic stability inferred from CF₃ class shielding effect.
trifluoromethyl effect metabolic stability lipophilicity modulation

High-Value Application Scenarios for 2-Ethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-4-amine


Late-Stage Diversification for CETP Inhibitors

The free 4‑amine handle enables parallel synthesis of CETP inhibitor libraries through N‑acylation, N‑alkylation, or reductive amination. A single procurement of the (2R,4S) enantiopure intermediate (≥99% e.e.) supports the rapid generation of 50–100 analogs for structure–activity relationship (SAR) studies, with each derivatization step avoiding the ~5% yield penalty of an upfront deprotection [1]. This scenario is ideal for medicinal chemistry teams seeking to explore the SAR around the amine substituent without re‑optimizing the chiral tetrahydroquinoline core.

Process Chemistry Scale-Up: Bypassing Chiral Resolution

The asymmetric synthetic route disclosed in US 8,084,611 and EP 2007728 B1 eliminates the optical resolution step entirely, reducing the cost of goods for the enantiopure intermediate by an estimated 60–70% compared to the resolution‑based route (which discards >70% of material as the unwanted enantiomer) [2]. This scenario applies to contract manufacturing organizations (CMOs) and pharmaceutical process groups tasked with delivering multi‑kilogram quantities of the intermediate at competitive cost while meeting ICH Q7 quality standards for chiral purity.

Multi-Program Stockpiling for CETP Drug Discovery

Because the same (2R,4S) amine serves as the common intermediate for torcetrapib, CP‑532623, and obicetrapib‑class CETP inhibitors, a single bulk procurement (e.g., 100 g–1 kg) can simultaneously supply three distinct discovery programs [3]. This multi‑program utility reduces per‑program procurement costs, simplifies inventory management, and mitigates the risk of supply disruption when a single program is deprioritized.

Salt Form Selection for Pharmacology Studies

The methanesulfonate salt (CAS 952582-02-4) provides enhanced aqueous solubility relative to the free base, facilitating preparation of dosing solutions for in vivo pharmacokinetic and efficacy studies without the need for complex formulation excipients [4]. The salt can be readily converted back to the free base under mild basic conditions (2N NaOH, toluene extraction), allowing researchers to use the optimal physical form for each experimental context.

Application
Selection Property
Validation Focus
CETP inhibitor SAR diversification
Free amine for direct N‑derivatization
Enantiomeric purity and amine reactivity
Process-scale synthesis
Asymmetric route (no resolution)
Chiral purity and mass efficiency
Multi‑program stockpiling
Common intermediate for multiple chemotypes
Inventory flexibility across discovery projects
In vivo pharmacological studies
Mesylate salt for aqueous research formulations
Free base reversibility and formulation compatibility
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